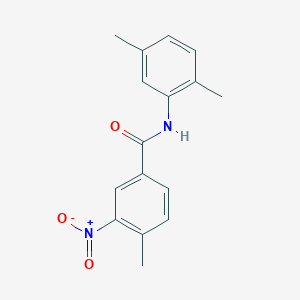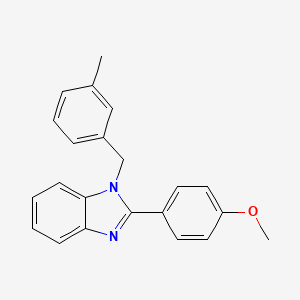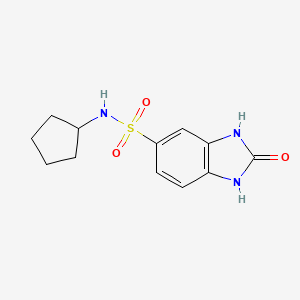
N-(4-chlorophenyl)-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-chlorophenyl)-2-(2-thienyl)acetamide often involves reactions between chlorophenol and dichloroacetamide derivatives under specific conditions. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, a related compound, is achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of tetrahydrofuran (THF) and anhydrous potassium carbonate, highlighting the versatility of chlorophenol derivatives in synthesizing complex acetamides (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of this compound and its analogs is characterized by various intramolecular and intermolecular interactions. Studies on related compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveal orientations between chlorophenyl and thiazole rings and the presence of C—H⋯O hydrogen bonds forming zigzag chains, indicative of the complex spatial arrangement and stability of these molecules (K. Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of this compound derivatives often involve interactions that lead to the formation of new bonds and molecular structures. For example, the reaction conditions, such as temperature and reaction time, significantly affect the yield of related compounds, emphasizing the importance of reaction optimization in synthesizing acetamide derivatives efficiently.
Physical Properties Analysis
The physical properties of compounds like this compound, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The crystalline structure of related compounds, determined through X-ray crystallography, provides insights into the molecular arrangement and interactions within the solid state, aiding in the prediction of physical behavior (P. Jansukra et al., 2021).
Méthodes De Préparation
The synthesis of WAY-299819 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of reactions, including condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to the core structure. This may include halogenation, nitration, or other modifications to achieve the desired chemical properties.
Purification and Isolation: The final product is purified and isolated using techniques such as recrystallization, chromatography, or distillation.
Industrial production methods for WAY-299819 are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments to ensure consistency and quality .
Analyse Des Réactions Chimiques
WAY-299819 undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives with different chemical properties.
Substitution: WAY-299819 can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Applications De Recherche Scientifique
WAY-299819 has a wide range of scientific research applications, including:
Chemistry: In chemistry, WAY-299819 is used as a tool to study the mechanisms of p38 mitogen-activated protein kinase inhibition and its effects on various biochemical pathways.
Biology: In biological research, this compound is used to investigate the role of p38 mitogen-activated protein kinase in cellular processes such as inflammation, apoptosis, and cell differentiation.
Medicine: WAY-299819 has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other conditions where p38 mitogen-activated protein kinase plays a critical role.
Mécanisme D'action
WAY-299819 exerts its effects by inhibiting the activity of p38 mitogen-activated protein kinase. This kinase is involved in the regulation of various cellular processes, including inflammation, stress response, and apoptosis. By inhibiting p38 mitogen-activated protein kinase, WAY-299819 can modulate these processes and potentially provide therapeutic benefits in conditions such as inflammatory diseases and cancer .
Comparaison Avec Des Composés Similaires
WAY-299819 is unique in its specific inhibition of p38 mitogen-activated protein kinase. Similar compounds include:
SB203580: Another p38 mitogen-activated protein kinase inhibitor, but with different chemical properties and potency.
VX-702: A potent and selective inhibitor of p38 mitogen-activated protein kinase, used in various research studies.
WAY-299819 stands out due to its unique chemical structure and specific inhibitory effects on p38 mitogen-activated protein kinase, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-9-3-5-10(6-4-9)14-12(15)8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNUOYHNEAWBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxydibenzo[b,d]furan-3-yl)cyclopropanecarboxamide](/img/structure/B5530640.png)

![6-ethyl-4-[(4-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B5530657.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5530667.png)

![N-(4-fluorophenyl)-2-{3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5530683.png)

![(3S)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5530692.png)


![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5530722.png)
![3-amino-5-methyl-N-[2-(2-thienyl)ethyl]-4-isoxazolesulfonamide](/img/structure/B5530742.png)
![N-(4-isopropylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5530747.png)
![1-(2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone](/img/structure/B5530755.png)